molecular formula C7H12N2 B8278470 5-Ethyl-2,4-dimethyl-1H-imidazole CAS No. 91773-26-1

5-Ethyl-2,4-dimethyl-1H-imidazole

Cat. No.: B8278470
CAS No.: 91773-26-1
M. Wt: 124.18 g/mol
InChI Key: NELFWLUXURRZAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Ethyl-2,4-dimethyl-1H-imidazole is a heterocyclic organic compound belonging to the imidazole family. Imidazoles are known for their versatile applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound, characterized by its ethyl and dimethyl substitutions, imparts specific chemical properties that make it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-2,4-dimethyl-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclocondensation of 1,2-dicarbonyl compounds with aldehydes and ammonium acetate. This reaction can be catalyzed by various agents, including Brønsted acidic ionic liquids, to yield the desired imidazole derivative .

Industrial Production Methods: Industrial production of this compound often employs scalable and efficient synthetic routes. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, enhances the sustainability and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Ethyl-2,4-dimethyl-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas, sodium borohydride.

    Substitution: Halogenating agents, alkylating agents.

Major Products Formed: The major products formed from these reactions include imidazole N-oxides, reduced imidazole derivatives, and various substituted imidazoles .

Scientific Research Applications

Chemistry

5-Ethyl-2,4-dimethyl-1H-imidazole serves as a crucial building block for synthesizing more complex molecules. It is utilized as a ligand in coordination chemistry, facilitating the formation of metal complexes that are essential in catalysis and materials science .

Table 1: Chemical Reactions Involving this compound

Reaction TypeDescriptionExample Reagents
OxidationConverts imidazole derivatives to oxidized formsHydrogen peroxide, potassium permanganate
ReductionReduces compounds to amines or alcoholsLithium aluminum hydride
SubstitutionReplaces hydrogen atoms with functional groupsAlkyl halides

Biology

The compound has garnered attention for its potential biological activities. Studies indicate that it possesses antimicrobial and anticancer properties. Its structural similarity to histidine allows it to interact effectively with biological molecules .

Case Study: Anticancer Activity

Research has demonstrated that imidazole derivatives exhibit significant anticancer effects by inhibiting key pathways involved in tumor growth. For instance, derivatives similar to this compound have shown efficacy against various cancer cell lines by targeting angiogenesis and cell proliferation mechanisms .

Table 2: Biological Activities of Imidazole Derivatives

Activity TypeTarget Organisms/CellsObserved Effect
AntibacterialEscherichia coli, Salmonella typhiiInhibition of bacterial growth
AnticancerVarious cancer cell linesReduced proliferation
AntifungalCandida albicansSignificant antifungal activity

Medicine

In medicinal chemistry, this compound is being explored for its therapeutic potential in treating various diseases. Research indicates that it may act as a partial agonist at certain receptors related to central nervous system disorders such as schizophrenia and bipolar disorder .

Table 3: Potential Therapeutic Uses of this compound

Disorder TypeMechanism of ActionReferences
CNS DisordersAgonist activity at trace amine-associated receptors (TAARs)
CancerInhibition of angiogenesis and tumor growth
Infectious DiseasesAntimicrobial action against bacteria and fungi

Mechanism of Action

The mechanism of action of 5-Ethyl-2,4-dimethyl-1H-imidazole involves its interaction with specific molecular targets. In biological systems, it can inhibit enzyme activity by binding to the active site or interacting with essential cofactors. The compound’s structure allows it to participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity .

Comparison with Similar Compounds

  • 2-Methylimidazole
  • 4-Methylimidazole
  • 2-Ethyl-4-methylimidazole

Comparison: 5-Ethyl-2,4-dimethyl-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to 2-Methylimidazole and 4-Methylimidazole, the presence of both ethyl and dimethyl groups enhances its lipophilicity and potentially its biological activity. The compound’s unique structure also allows for more diverse chemical reactivity and applications .

Properties

CAS No.

91773-26-1

Molecular Formula

C7H12N2

Molecular Weight

124.18 g/mol

IUPAC Name

4-ethyl-2,5-dimethyl-1H-imidazole

InChI

InChI=1S/C7H12N2/c1-4-7-5(2)8-6(3)9-7/h4H2,1-3H3,(H,8,9)

InChI Key

NELFWLUXURRZAY-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NC(=N1)C)C

Origin of Product

United States

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